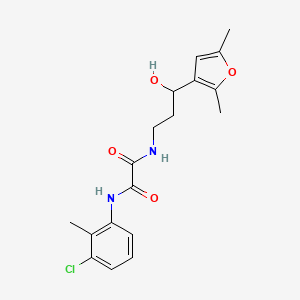
N1-(3-chloro-2-methylphenyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(3-chloro-2-methylphenyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C18H21ClN2O4 and its molecular weight is 364.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(3-chloro-2-methylphenyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide, a synthetic organic compound belonging to the oxalamide class, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following molecular characteristics:
- IUPAC Name : N'-(3-chloro-2-methylphenyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]oxamide
- Molecular Formula : C18H21ClN2O4
- Molecular Weight : 364.83 g/mol
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxalamide Backbone : The reaction of 3-chloro-2-methylphenylamine with oxalyl chloride under anhydrous conditions to prevent hydrolysis.
- Introduction of the Hydroxypropyl Group : Subsequent reaction with 3-(2,5-dimethylfuran-3-yl)-1-propanol to yield the final product.
Biological Activity
Research into oxalamides has indicated various biological activities, including:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin production. This suggests that this compound may also possess similar properties.
The proposed mechanisms for the biological activity of this compound include:
- Competitive Inhibition : By mimicking substrate structures, it may competitively inhibit enzyme activity.
- Radical Scavenging : Potential antioxidant properties could reduce oxidative stress in biological systems.
Case Studies and Research Findings
A study focused on related oxalamide compounds demonstrated significant anti-melanogenic effects through dual mechanisms:
- Inhibition of Tyrosinase Activity : Compounds structurally similar to this compound inhibited tyrosinase more effectively than traditional inhibitors like kojic acid.
- Gene Expression Modulation : These compounds were found to downregulate genes involved in melanogenesis in melanoma cell lines.
| Compound Name | Tyrosinase Inhibition (IC50) | Antioxidant Activity |
|---|---|---|
| Kojic Acid | 25 µM | Moderate |
| Analog 1 | 8 µM | High |
| N1-(Chloro-Methyl) Oxalamide | 10 µM | High |
Eigenschaften
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4/c1-10-9-13(12(3)25-10)16(22)7-8-20-17(23)18(24)21-15-6-4-5-14(19)11(15)2/h4-6,9,16,22H,7-8H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLWHQTVWNCIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














